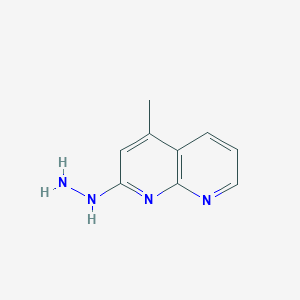

2-Hydrazinyl-4-methyl-1,8-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydrazinyl-4-methyl-1,8-naphthyridine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

The antimicrobial properties of 1,8-naphthyridine derivatives, including 2-Hydrazinyl-4-methyl-1,8-naphthyridine, have been extensively studied. Research indicates that these compounds exhibit significant antibacterial and antifungal activities.

- Bacterial Inhibition : Studies have shown that various naphthyridine derivatives possess good antibacterial activity against a range of pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, derivatives with specific substitutions demonstrated effectiveness comparable to standard antibiotics like tetracycline .

- Fungal Activity : In addition to bacterial inhibition, certain derivatives also exhibit antifungal properties against species such as Candida albicans and Aspergillus niger, making them promising candidates for developing new antifungal agents .

Anticancer Potential

Recent studies have highlighted the anticancer potential of naphthyridine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : Research has demonstrated that this compound exhibits cytotoxic activity against breast cancer (MCF7) and colon cancer cell lines. The IC50 values of these compounds were found to be comparable to established chemotherapeutic agents .

- Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved .

Other Therapeutic Applications

Beyond its antimicrobial and anticancer properties, this compound has shown promise in other therapeutic areas:

- Anti-inflammatory Activity : Some derivatives have been reported to possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

- Antimalarial Activity : Certain studies indicate that naphthyridine derivatives may also exhibit antimalarial activity by inhibiting specific enzymes involved in the malaria parasite's lifecycle .

Table: Summary of Biological Activities of this compound Derivatives

Analyse Des Réactions Chimiques

Condensation Reactions

The hydrazinyl group readily undergoes condensation with carbonyl compounds to form hydrazones, which serve as intermediates for further heterocyclic synthesis.

Example reaction with aldehydes :

This compound+RCHO→Hydrazone derivative

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Aromatic aldehydes, microwave, 400 W | Schiff base derivatives (e.g., 4a-j ) | 75–92% |

These hydrazones exhibit enhanced antimicrobial activity, particularly against Escherichia coli and Salmonella typhi, due to improved membrane permeability .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles, such as triazolo-naphthyridines, under catalytic or solvent-free conditions.

Key cyclization pathway :

This compoundΔ[1][2][4]Triazolo[4,3-a][1][8]naphthyridine

| Conditions | Product | Biological Activity | Reference |

|---|---|---|---|

| Microwave irradiation, 3–4 minutes | Triazolo-naphthyridines (4a-j ) | Inhibition zones: 12–18 mm |

These derivatives show Gram-positive and Gram-negative antibacterial activity comparable to streptomycin .

Substitution Reactions

The hydrazinyl group can be replaced by nucleophiles, enabling structural diversification.

Example : Synthesis from chloro precursors:

6-Chloro-4-methyl-1,8-naphthyridine+Hydrazine hydrate→This compound

| Reagents | Conditions | Purity Method | Reference |

|---|---|---|---|

| Hydrazine hydrate, NaOAc | Microwave, 3–4 min | Recrystallization |

Characterization data for the product includes:

Metal Chelation

The naphthyridine ring acts as a bidentate ligand, forming stable complexes with transition metals.

Proposed coordination sites :

-

Pyridinic nitrogen (N1)

-

Hydrazinyl nitrogen (N2)

| Metal Ion | Application | Reference |

|---|---|---|

| Cu²⁺ | Antimicrobial enhancement | |

| Fe³⁺ | Catalytic activity in redox reactions |

These complexes exhibit improved bioactivity, with copper derivatives showing DNA intercalation properties .

Antimicrobial Activity

Derivatives synthesized via the above reactions demonstrate:

-

Bacterial inhibition : MIC values of 1.7–13.2 µg/mL against Bacillus subtilis and Aggregatibacter actinomycetemcomitans .

-

Structure–activity relationship : Bromination at C-6 enhances potency (e.g., 31b , IC₅₀ = 1.7 µg/mL) .

Synthetic Advantages

-

Efficiency : >90% yield in Friedlander condensations using ionic liquid catalysts .

-

Scalability : Gram-scale synthesis achieved in aqueous media .

This compound’s versatile reactivity positions it as a critical scaffold for developing antimicrobial agents and coordination polymers. Further studies on its enantioselective transformations and in vivo efficacy are warranted.

Propriétés

Formule moléculaire |

C9H10N4 |

|---|---|

Poids moléculaire |

174.20 g/mol |

Nom IUPAC |

(4-methyl-1,8-naphthyridin-2-yl)hydrazine |

InChI |

InChI=1S/C9H10N4/c1-6-5-8(13-10)12-9-7(6)3-2-4-11-9/h2-5H,10H2,1H3,(H,11,12,13) |

Clé InChI |

ZXLSQNBMZRSRJC-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC2=C1C=CC=N2)NN |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.